molecular formula C10H21N B1592719 4-(sec-Butyl)cyclohexanamine CAS No. 25834-93-9

4-(sec-Butyl)cyclohexanamine

Cat. No. B1592719
CAS RN: 25834-93-9
M. Wt: 155.28 g/mol
InChI Key: PVQLHUCSNDRLDP-UHFFFAOYSA-N
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Description

4-(sec-Butyl)cyclohexanamine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of 4-(sec-Butyl)cyclohexanamine includes a six-membered ring and a primary aliphatic amine . It contains a total of 32 atoms, including 21 Hydrogen atoms, 10 Carbon atoms, and 1 Nitrogen atom .

Scientific Research Applications

Environmental Sustainability

Research on cyclohexane and sec-butyl alcohol, closely related to 4-(sec-Butyl)cyclohexanamine, highlights the significance of separating cyclohexane/sec-butyl alcohol/water azeotropic mixtures. This separation is crucial for mitigating environmental risks, recycling solvents, and supporting sustainable development. The study by Zhu et al. (2021) presents an energy-saving investigation of organic material recovery from wastewater, emphasizing thermal coupling extractive distillation combined with heat pumps for better thermoeconomic and environmental performance (Zhu et al., 2021).

Materials Science

In materials science, Nishi et al. (2009) explored the effects of chain ends and three-segment interactions on the virial coefficients of four-arm star polystyrenes in cyclohexane solutions. This study provides insights into polymer behavior and interactions, which are essential for developing new polymer materials with specific properties (Nishi et al., 2009).

Analytical Chemistry

For analytical chemistry applications, Xiu (2004) established a method for determining 3,4-Dichlorophenyl-propenoyl-sec.-butylamine in rat plasma. This development indicates the importance of 4-(sec-Butyl)cyclohexanamine derivatives in pharmacological research and their potential in preclinical studies (Xiu, 2004).

Safety And Hazards

Safety data sheets indicate that similar compounds can be harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-butan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-8(2)9-4-6-10(11)7-5-9/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQLHUCSNDRLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626474
Record name 4-(Butan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(sec-Butyl)cyclohexanamine

CAS RN

25834-93-9
Record name 4-(Butan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sec-Butylcyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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